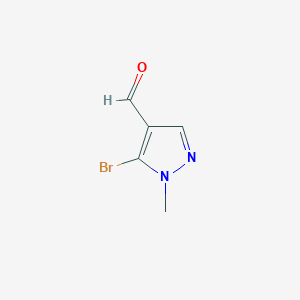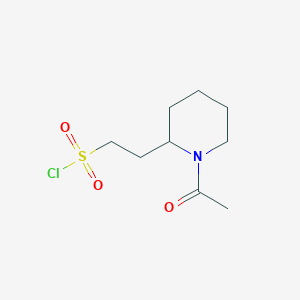
5-bromo-1-metil-1H-pirazol-4-carbaldehído
Descripción general
Descripción
5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Material de partida en la síntesis
“5-bromo-1-metil-1H-pirazol-4-carbaldehído” se puede utilizar como material de partida en la síntesis de 1,4’-bipirazoles . Esto lo convierte en un compuesto valioso en el campo de la química orgánica, donde se puede utilizar para crear moléculas más complejas.
Inhibidor de los procesos biológicos
Este compuesto también se ha demostrado que es uno de los 4-pirazoles sustituidos, siendo capaz de actuar como un inhibidor de la alcohol deshidrogenasa hepática . Esto sugiere aplicaciones potenciales en el campo de la bioquímica y la farmacología, particularmente en el desarrollo de fármacos que pueden regular o inhibir procesos biológicos específicos.
Reactivo bioquímico
“this compound” se puede utilizar como un reactivo bioquímico . Esto significa que se puede utilizar en varios procedimientos y experimentos de laboratorio, particularmente aquellos relacionados con la investigación de ciencias de la vida.
Propiedades antibacterianas
Se ha encontrado que los compuestos pirazólicos, incluido “this compound”, poseen propiedades antibacterianas . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos antibióticos o agentes antibacterianos.
Propiedades antiinflamatorias
Estos compuestos también exhiben propiedades antiinflamatorias . Esto podría hacerlos útiles en el desarrollo de nuevos fármacos antiinflamatorios, ofreciendo potencialmente nuevas opciones de tratamiento para afecciones como la artritis o la enfermedad inflamatoria intestinal.
Propiedades anticancerígenas
Se ha encontrado que los compuestos pirazólicos tienen propiedades anticancerígenas . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Propiedades analgésicas
Las propiedades analgésicas de los compuestos pirazólicos sugieren aplicaciones potenciales en el manejo del dolor. Esto podría conducir al desarrollo de nuevos medicamentos analgésicos que podrían ofrecer alternativas a los medicamentos para el alivio del dolor existentes.
Propiedades antioxidantes
Finalmente, se ha encontrado que los compuestos pirazólicos poseen propiedades antioxidantes . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos suplementos antioxidantes o en el tratamiento de afecciones relacionadas con el estrés oxidativo.
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds, including pyrazole derivatives, can bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Many bioactive aromatic compounds, including pyrazole derivatives, are known to affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 18901 , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is a white solid and should be stored at temperatures between 0-5 degrees celsius .
Propiedades
IUPAC Name |
5-bromo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJUGWICIQUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211505-84-8 | |
| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)
![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)









